molecular formula C12H12F3NO2 B15091095 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid

Cat. No.: B15091095
M. Wt: 259.22 g/mol
InChI Key: WIBNHSQHOQJTSA-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a benzoic acid moiety substituted with a fluorine atom

Preparation Methods

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring:

    Attachment of the benzoic acid moiety: The benzoic acid moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the fluorine atom on the benzoic acid:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the piperidine ring and the benzoic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often through hydrogen bonding and van der Waals interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid can be compared with similar compounds such as:

These compounds share the difluoropiperidine moiety but differ in their additional functional groups, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzoic acid

InChI

InChI=1S/C12H12F3NO2/c13-9-7-8(11(17)18)1-2-10(9)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2,(H,17,18)

InChI Key

WIBNHSQHOQJTSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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